N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of mesitylamine with a suitable acylating agent to form an intermediate, which is then reacted with a dithioester to yield the final product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithio group to thiols or other reduced forms.
Substitution: The mesityl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dithio group can form covalent bonds with thiol-containing proteins, affecting their function and activity. Additionally, the mesityl groups may interact with hydrophobic regions of biomolecules, influencing their stability and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide include other dithioacetamide derivatives and mesityl-substituted compounds. Examples include:
- N1-Mesityl-2-([2-(phenylamino)-2-oxoethyl]dithio)acetamide
- N1-Mesityl-2-([2-(benzylamino)-2-oxoethyl]dithio)acetamide
Uniqueness
This compound is unique due to the presence of both mesityl and dithioacetamide groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C22H28N2O2S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]disulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H28N2O2S2/c1-13-7-15(3)21(16(4)8-13)23-19(25)11-27-28-12-20(26)24-22-17(5)9-14(2)10-18(22)6/h7-10H,11-12H2,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
DFJFWMYMTWBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSSCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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